Nor Mianserin-D4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

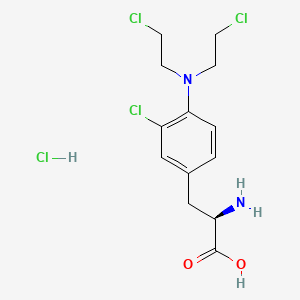

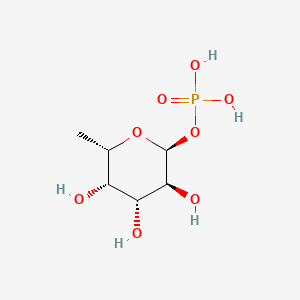

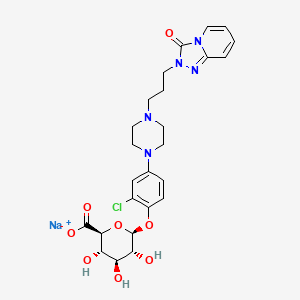

Nor Mianserin-D4 is a deuterium-labeled analogue of Nor Mianserin, which is a metabolite of Mianserin. Mianserin is a tetracyclic second-generation antidepressant known for its combined serotonergic and noradrenergic mechanism of action . This compound is primarily used in scientific research as a stable isotope-labeled compound.

Preparation Methods

The synthesis of Nor Mianserin-D4 involves the incorporation of deuterium atoms into the Nor Mianserin molecule. This process typically includes the following steps:

Synthetic Routes: The synthesis begins with the preparation of Nor Mianserin, followed by the introduction of deuterium atoms. The specific synthetic route may vary, but it generally involves deuterium exchange reactions.

Reaction Conditions: The reaction conditions for deuterium exchange include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nor Mianserin-D4 undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions: Common reagents used in these reactions include deuterated solvents, catalysts, and specific oxidizing or reducing agents. The reaction conditions are optimized to ensure the desired transformation while maintaining the integrity of the deuterium label.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nor Mianserin-D4 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope label allows for precise quantification and identification of compounds.

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Mianserin and its metabolites. It helps in understanding the biological pathways and interactions of these compounds.

Medicine: In medical research, this compound is used to investigate the therapeutic effects and mechanisms of action of Mianserin. It aids in the development of new antidepressant drugs and treatment strategies.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.

Mechanism of Action

The mechanism of action of Nor Mianserin-D4 is similar to that of Mianserin. It acts as an antagonist at various serotonin (5-HT) and adrenergic receptors, including 5-HT2 and α2 receptors. By blocking these receptors, this compound increases the levels of serotonin and norepinephrine in the brain, leading to its antidepressant effects. The deuterium label does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Nor Mianserin-D4 can be compared with other similar compounds, such as:

Mianserin: The parent compound, Mianserin, is a tetracyclic antidepressant with similar pharmacological properties. this compound is specifically labeled with deuterium for research purposes.

Mirtazapine: Mirtazapine is another tetracyclic antidepressant with a similar mechanism of action. It is often compared with Mianserin in terms of efficacy and side effects.

Nor Mianserin: The non-deuterated analogue of this compound, used in similar research applications but without the stable isotope label.

Mianserin Impurities: Various impurities and metabolites of Mianserin, such as Mianserin EP impurity E-d4 hydrochloride, are used in research to study the pharmacokinetics and metabolism of the parent compound.

This compound stands out due to its stable isotope label, which provides unique advantages in analytical and research applications.

Properties

Molecular Formula |

C17H18N2 |

|---|---|

Molecular Weight |

254.36 g/mol |

IUPAC Name |

4,4,6,6-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

InChI |

InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2/i9D2,12D2 |

InChI Key |

ZBILSSSEXRZGKS-ZXSHKXLLSA-N |

Isomeric SMILES |

[2H]C1(CN2C(C3=CC=CC=C3CC4=CC=CC=C42)C(N1)([2H])[2H])[2H] |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)

![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)

![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)

![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)